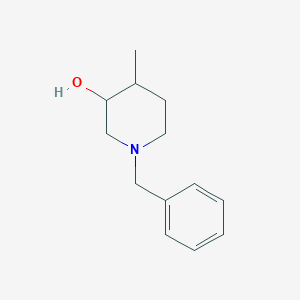

1-Benzyl-4-methylpiperidin-3-ol

Vue d'ensemble

Description

The compound 1-Benzyl-4-methylpiperidin-3-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The benzyl group attached to the nitrogen atom and the methyl group at the fourth position on the piperidine ring are common modifications that can alter the biological activity and physical properties of the molecule.

Synthesis Analysis

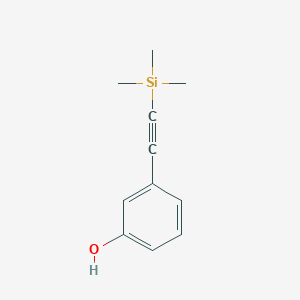

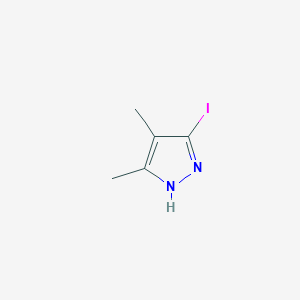

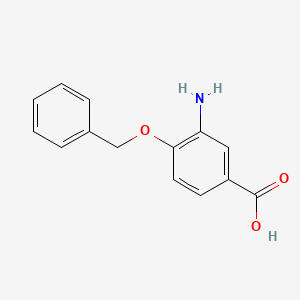

The synthesis of 1-Benzyl-4-methylpiperidin-3-ol and related compounds has been explored in several studies. For instance, a palladium-catalyzed cross-coupling reaction was used to generate 3,4-unsaturated 4-arylpiperidines from 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which could be a related precursor in the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Another study reported the synthesis of benzyl derivatives of heterocyclic amines, which could potentially be applied to the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Additionally, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols was achieved through the aminolysis of 1-benzyl-3,4-epoxypiperidine, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to 1-Benzyl-4-methylpiperidin-3-ol, has been investigated using various spectroscopic techniques. A series of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones were synthesized and characterized by mass, 1H, and 13C NMR spectral studies. The complete stereochemistry of one such compound was determined by 2D NMR techniques and single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of all substituents .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one led to the formation of new polycyclic indole derivatives, demonstrating the reactivity of the piperidine ring when functionalized with a benzyl group . This reactivity could be relevant for the chemical transformations of 1-Benzyl-4-methylpiperidin-3-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. The crystal and molecular structure of a complex between a piperidine derivative and diethyl ether was studied by X-ray diffraction, providing insights into the intermolecular interactions and solid-state properties of such compounds . The synthesis of iminosugars, which are structurally related to 1-Benzyl-4-methylpiperidin-3-ol, was reported to proceed via nucleophilic cleavage of epoxypiperidines, indicating the potential for selective transformations based on the piperidine scaffold .

Applications De Recherche Scientifique

Chemical Structure and Affinity Studies Compounds containing 1-Benzyl-4-methylpiperidin-3-ol have been studied for their chemical structures and how these structures influence their biological activities. A study by Abramson et al. (1974) explored the affinity of various esters of this compound for postganglionic acetylcholine receptors, finding that certain derivatives had very high affinity constants, which is crucial in pharmacological research (Abramson et al., 1974).

Synthetic Methodologies The compound plays a role in the development of synthetic methodologies. For example, the work by Grishina et al. (2017) presented a method for the regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols, demonstrating the compound's significance in synthetic chemistry (Grishina et al., 2017).

Chiral Separation and Analysis The compound has been used in the development of methods for chiral separation and analysis. Oda et al. (1992) developed a high-performance liquid chromatographic method for the chiral separation of E2020, a derivative of 1-Benzyl-4-methylpiperidin-3-ol, demonstrating its utility in analytical chemistry (Oda et al., 1992).

Cytotoxicity Studies In cytotoxicity studies, Dindulkar et al. (2014) synthesized a series of N-benzylpiperidin-4-one oximes, which included derivatives of 1-Benzyl-4-methylpiperidin-3-ol. They found that some compounds exhibited significant cytotoxicity against human cervical carcinoma cells, indicating the potential of these compounds in cancer research (Dindulkar et al., 2014).

Safety and Hazards

The safety information for 1-Benzyl-4-methylpiperidin-3-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-methylpiperidin-3-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-Benzyl-4-methylpiperidin-3-ol interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and inhibits its function

Biochemical Pathways

The antagonistic action of 1-Benzyl-4-methylpiperidin-3-ol on the CCR5 receptor affects the HIV-1 entry pathway . By blocking CCR5, the compound prevents HIV-1 from entering host cells, thereby inhibiting the progression of the infection .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-methylpiperidin-3-ol’s action primarily involve the inhibition of HIV-1 entry into host cells . This can potentially slow down or halt the progression of HIV-1 infection.

Propriétés

IUPAC Name |

1-benzyl-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGQXVUZVXXWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620739 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpiperidin-3-ol | |

CAS RN |

384338-20-9 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

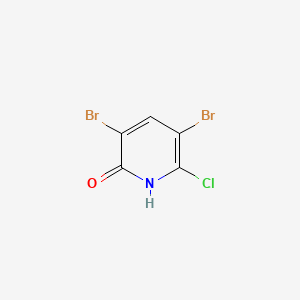

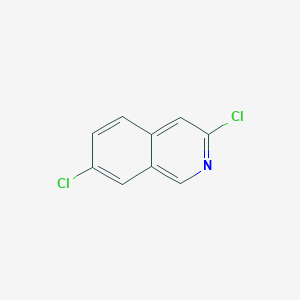

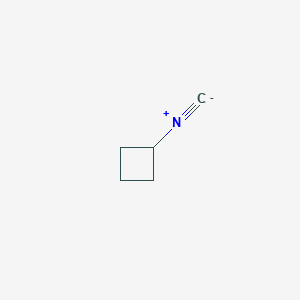

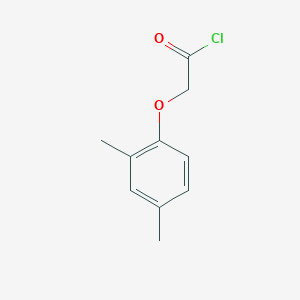

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

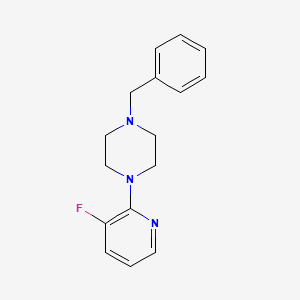

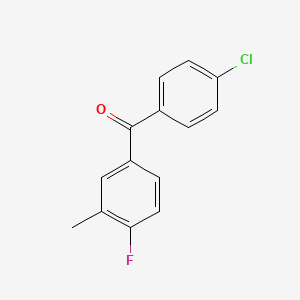

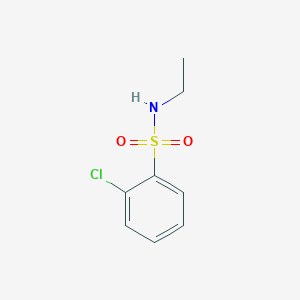

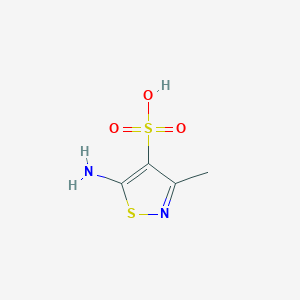

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)